molecular formula C21H25N5O3 B5624721 3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methylquinoxalin-2(1H)-one

3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methylquinoxalin-2(1H)-one

Cat. No. B5624721
M. Wt: 395.5 g/mol
InChI Key: MSPSBEOEOSBXQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as our compound of interest, often involves multiple steps including the Michael addition, cyclization, and the use of secondary amines to introduce various substituents to the core structure. For example, Fatma et al. (2017) describe a novel synthesis approach using Michael addition for a structurally similar quinoxalin-2(1H)-one derivative, highlighting the intricate steps required to achieve such complex molecules (Fatma et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoxalin-2(1H)-one derivatives has been extensively studied, with X-ray crystallography being a common tool. Such studies reveal the detailed geometry, including bond lengths and angles, crucial for understanding the molecule's reactive sites and potential interactions. For instance, the work by Akkurt et al. (2010) on a similar compound emphasizes the importance of structural determination in elucidating the conformation and interactions within the molecule (Akkurt et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving our compound are likely to be influenced by its imidazole and quinoxalinone moieties. These functional groups can undergo various reactions such as nucleophilic substitution, addition reactions, and ring-closure reactions to form more complex structures or introduce new functional groups. The study by Maleki (2014) provides insight into the reactivity of similar heterocyclic compounds, showcasing the diversity of reactions they can participate in (Maleki, 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are vital for understanding their behavior in different environments. These properties are determined by the compound's molecular structure and can significantly affect its application and stability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are crucial for the compound's potential applications. Studies like those by Cui et al. (2017) on related molecules can provide valuable insights into the mechanisms of action, including binding affinities and interactions with biological targets (Cui et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many imidazole-containing compounds show a broad range of biological activities, such as antibacterial, antitumor, and antioxidant activities .

properties

IUPAC Name

3-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidine-1-carbonyl]-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-24-17-8-4-3-7-16(17)23-18(20(24)27)21(28)26-10-5-6-15(14-26)19-22-9-11-25(19)12-13-29-2/h3-4,7-9,11,15H,5-6,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPSBEOEOSBXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C(=O)N3CCCC(C3)C4=NC=CN4CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methylquinoxalin-2(1H)-one

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